(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine
Description
(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine is an eight-membered heterocyclic compound containing three nitrogen atoms within its ring structure. The (1E,4E,6Z) configuration denotes specific stereochemistry of double bonds, while the 5- and 8-positions are substituted with phenyl groups.
Properties
IUPAC Name |
(1E,4E,6Z)-5,8-diphenyl-2H-1,2,4-triazocin-3-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4/c18-17-19-15(13-7-3-1-4-8-13)11-12-16(20-21-17)14-9-5-2-6-10-14/h1-12H,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVTXYCISWZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=N)NN=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=N/C(=N)N/N=C(/C=C2)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous heterocyclic systems, focusing on structural features, synthesis, and physicochemical properties.
Triazine Derivatives
Example Compound: 1,1-Dimethylethyl 3-[[4-[4-(1,1-dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate (C₃₀H₃₂N₄O₄)
- Structure: Six-membered 1,3,5-triazine core with phenoxy and bulky tert-butyl substituents.
- Synthesis : Stepwise nucleophilic substitution on trichlorotriazine at low temperatures (-35°C), facilitated by DIPEA .
- Key Differences: Smaller ring size (6 vs. 8 members) reduces ring strain and enhances stability. Electron-withdrawing triazine core contrasts with the triazocin-imine’s conjugated system, influencing electronic properties. Functional groups (e.g., ester, phenoxy) in the triazine derivative improve solubility, whereas diphenyl groups in the target compound may promote π-π stacking.
Benzofurazan Derivatives
Example Compound : 6-Bromo-4,5-dimethylbenzofurazan (6Z)
- Structure : Fused bicyclic system (benzene + furazan rings) with bromo and methyl substituents.
- Synthesis : Reduction of an N-oxide precursor using triphenylphosphine, yielding a tautomerism-free product .
- Key Differences :
- Fused-ring systems exhibit rigid planar structures, while triazocin’s larger ring may adopt flexible conformations.
- Absence of tautomerism in 6Z simplifies NMR interpretation (single aromatic proton signal) , whereas the triazocin-imine’s imine group could lead to dynamic NMR behavior.
- Bromo and methyl groups in 6Z enhance electrophilic reactivity, unlike the diphenyl groups in the target compound, which may sterically hinder reactions.
Table 1: Comparative Analysis of Heterocyclic Compounds
Research Findings and Implications
- Synthetic Challenges : The triazocin-imine’s eight-membered ring requires precise cyclization strategies, contrasting with the straightforward substitution used for triazines or reductions for benzofurazans .
- Electronic Properties : Diphenyl groups may enhance electron delocalization compared to triazine’s electron-deficient core, suggesting utility in optoelectronic materials.
- Reactivity : The imine group could serve as a ligand for metal coordination, whereas triazine derivatives are often used as scaffolds for agrochemicals or pharmaceuticals.
Biological Activity
(1E,4E,6Z)-5,8-Diphenyl-2H-1,2,4-triazocin-3-imine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a triazole ring and two phenyl groups. Its molecular formula is , and it possesses unique physicochemical properties that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds in the triazole family exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazoles can inhibit the growth of various bacteria and fungi. Specifically, this compound showed promising results against strains of Staphylococcus aureus and Escherichia coli .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives. In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 25 |
The biological activity of this compound is attributed to its ability to interact with cellular targets. The compound appears to inhibit key enzymes involved in cell proliferation and survival pathways. Specifically, it may affect DNA synthesis and repair mechanisms in cancer cells .
Case Studies
A notable case study involved the synthesis of various triazole derivatives where this compound was evaluated for its biological properties. The study highlighted its potential as an anticancer agent and an antimicrobial compound. The results were promising enough to warrant further investigation into its therapeutic applications .
Q & A
Q. How can the compound’s potential as a ligand in coordination chemistry be systematically explored?
- Methodology : Screen metal salts (e.g., Cu(II), Pd(II)) in varying stoichiometries using UV-Vis titration (monitor λ shifts). Characterize complexes via X-ray crystallography or EPR spectroscopy. Thermodynamic stability constants (log β) can be calculated from potentiometric titrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
